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Compound of Interest

Compound Name: Polyvinyl acetate phthalate

Cat. No.: B3415722 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate enteric polymer is a critical decision that directly impacts the stability, efficacy, and

manufacturability of oral dosage forms. This guide provides an objective comparison of

Polyvinyl Acetate Phthalate (PVAP) against a selection of novel enteric polymers, supported

by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of PVAP in comparison to

other widely used and novel enteric polymers such as the Eudragit® series (methacrylic acid

copolymers), and cellulose derivatives like Hypromellose Acetate Succinate (HPMCAS) and

Hypromellose Phthalate (HPMCP). It is important to note that direct side-by-side quantitative

data from a single comparative study is limited in the public domain; therefore, this data has

been compiled from various sources.

Table 1: Comparative Dissolution Profiles of Enteric Coated Tablets
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Polymer
pH Threshold
for Dissolution

Drug Release
Profile in 0.1 N
HCl (2 hours)

Drug Release
Profile in
Phosphate
Buffer (pH 6.8)

Key Findings
& Citations

PVAP ~ pH 5.0[1]

Minimal drug

release, typically

<10%

Rapid and

complete drug

release

Provides

effective enteric

protection with

fast dissolution in

intestinal fluid.[1]

[2]

Eudragit® L100-

55
> pH 5.5[3][4][5]

Minimal drug

release, typically

<10%[6]

Rapid and

complete drug

release[6]

Widely used for

enteric coatings,

offering reliable

pH-triggered

release.[3][4][5]

HPMCAS (HF

grade)
> pH 6.8

Minimal drug

release

Slower, more

controlled

release

compared to

PVAP and

Eudragit® L100-

55

Offers robust

protection and

can be used to

modulate release

in the lower small

intestine.[7]

HPMCP (HP-55) ~ pH 5.5[1]
Minimal drug

release

Rapid drug

release

A well-

established

enteric polymer

with a sharp

dissolution

profile.[1]

Table 2: Comparative Stability of Enteric Coated Formulations
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Polymer

Stability under
Accelerated
Conditions
(40°C/75% RH)

Common
Degradation
Pathways

Key Findings &
Citations

PVAP
Generally considered

stable.

Susceptible to

hydrolysis of the

phthalate and acetate

esters over time.

Aqueous-based PVAP

coatings have

demonstrated good

stability.[2]

Eudragit® L100-55
High stability due to its

synthetic nature.

Resistant to

hydrolysis.

Offers excellent

stability, making it a

reliable choice for long

shelf-life products.[8]

HPMCAS

Good stability, but can

be susceptible to

hydrolysis.

Hydrolysis of acetate

and succinate esters.

The stability can be

influenced by the

grade of the polymer

and the formulation

excipients.[9]

HPMCP

Can be prone to

hydrolysis of the

phthalate ester.

Hydrolysis leading to

the formation of

phthalic acid.

Stability can be a

concern, particularly in

aqueous formulations.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on

established pharmacopeial guidelines.

In-Vitro Dissolution Testing (USP <711> for Delayed-
Release Dosage Forms)
This test determines the drug release from enteric-coated dosage forms under conditions

simulating the gastrointestinal tract.[10][11][12][13][14]

Apparatus:
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USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).

Procedure:

Acid Stage:

Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

Temperature: 37 ± 0.5°C.

Agitation: As specified in the individual drug monograph (typically 50 or 100 RPM for

Apparatus 2).

Duration: 2 hours.

Sampling: At the end of 2 hours, withdraw a sample to determine the amount of drug

released in the acidic medium. The acceptance criteria for most enteric-coated products is

not more than 10% of the drug released.[15]

Buffer Stage:

Medium: After the acid stage, the medium is changed to 1000 mL of a phosphate buffer

with a pH of 6.8.[10][12] This can be achieved by adding a concentrated buffer solution to

the acid medium or by completely replacing the medium.

Temperature: 37 ± 0.5°C.

Agitation: Continue at the same speed as the acid stage.

Duration: Typically 45 to 60 minutes, or as specified in the monograph.

Sampling: Withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes) to

determine the drug release profile in the intestinal fluid.

Data Analysis: The amount of dissolved drug at each time point is determined using a validated

analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC). The results are expressed as the cumulative percentage of the

labeled drug amount released.
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Stability Testing (ICH Q1A(R2) Guidelines)
These studies are designed to evaluate the stability of the drug product under various

environmental conditions over time.[16][17][18][19][20]

Storage Conditions:

Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a

minimum of 12 months.[16]

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

Procedure:

Place the enteric-coated dosage forms in their proposed final packaging.

Store the packaged products in stability chambers maintained at the specified conditions.

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term

testing, and 0, 3, and 6 months for accelerated testing), withdraw samples.

Evaluate the samples for various parameters, including:

Appearance (color, clarity of coating).

Assay of the active pharmaceutical ingredient (API).

Content of degradation products/impurities.

Dissolution profile (as per the protocol above).

Water content.

Data Analysis: The data collected is used to establish the shelf-life and recommended storage

conditions for the drug product. Any significant changes in the tested parameters are evaluated

to determine the stability of the formulation.

Mandatory Visualizations
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Workflow for Enteric Polymer Selection
The following diagram illustrates a logical workflow for selecting an appropriate enteric polymer

for a specific drug formulation.
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Caption: A decision tree for the rational selection of an enteric polymer.
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Dissolution Process of an Enteric-Coated Tablet in the
GI Tract
This diagram illustrates the journey of an enteric-coated tablet through the gastrointestinal tract

and the mechanism of pH-triggered drug release.

Oral Ingestion

Stomach (pH 1-3)

Small Intestine (pH > 5.5)

Enteric-Coated Tablet Intact Tablet
Enteric coat is insoluble

Gastric Transit Polymer Dissolution
Enteric coat dissolves

Intestinal Transit Tablet Disintegration Drug Release & Absorption

Click to download full resolution via product page

Caption: Journey of an enteric-coated tablet through the GI tract.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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